4-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, also known by its chemical identifier CAS No. 19171-19-8, is a compound that has garnered attention in pharmaceutical research, particularly for its potential applications in treating various diseases, including multiple myeloma. This compound is part of a class of drugs that function as Cereblon ligands, which are involved in targeted protein degradation pathways .
This compound is classified as a synthetic organic compound and is structurally related to thalidomide derivatives. It is primarily utilized in biochemical research and drug development settings. The molecular formula for this compound is C₁₃H₁₁N₃O₄, with a molecular weight of approximately 273.24 g/mol .
The synthesis of 4-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride involves multiple steps that typically include the formation of the isoindoline core followed by functionalization at the piperidine ring. Specific synthetic routes may vary, but generally include:
Technical details regarding specific reagents and conditions are often proprietary or found in patent literature .
The molecular structure of 4-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride can be depicted as follows:
The compound features a complex arrangement including an isoindoline ring system and a piperidine derivative. The presence of multiple functional groups contributes to its biological activity and solubility characteristics .
Key structural data includes:
4-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride primarily involves its role as a modulator of the immune system and cancer cell pathways through interaction with Cereblon. This interaction leads to the targeted degradation of specific proteins involved in cancer progression:
The physical properties of 4-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride include:
Key chemical properties include:
Relevant data indicates that proper handling and storage conditions are crucial due to its bioactive nature.
The primary applications of 4-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride include:
The structural trajectory of IMiDs demonstrates a deliberate optimization process toward enhanced cereblon binding specificity and modular functionality:
Table 1: Structural Evolution of Key IMiD Derivatives
Compound | C4 Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Advancement |
---|---|---|---|---|
Thalidomide | H | C₁₃H₁₀N₂O₄ | 258.23 | Foundational scaffold |
Pomalidomide | NH₂ | C₁₃H₁₁N₃O₄ | 273.24 | Enhanced cereblon binding via amino group |
4-Fluoro-thalidomide | F | C₁₃H₉FN₂O₄ | 276.22 | Electronic modulation of core |
4-(Aminomethyl) derivative | CH₂NH₂·HCl | C₁₄H₁₄ClN₃O₄ | 323.73 | Conjugatable handle with retained binding |
The isoindoline-1,3-dione core orchestrates critical intermolecular interactions essential for productive cereblon engagement:
The strategic incorporation of the aminomethyl group at C4 resolves critical limitations in cereblon ligand development:
Table 2: Conjugation Strategies Enabled by C4 Aminomethyl Functionalization
Conjugation Approach | Reaction Partner | Resulting Functional Group | Application Example |
---|---|---|---|
Amide coupling | Carboxylic acid | -NHCO- | Antibody-drug conjugates |
Carbamate formation | Chloroformate | -NHCOO- | Peptide-PROTAC hybrids |
Reductive amination | Aldehyde | -N=CH- | Fluorescent probes |
Isocyanate addition | Isocyanate | -NHCONH- | Kinase-directed degraders |
Sulfonamide formation | Sulfonyl chloride | -NHSO₂- | HDAC-targeting PROTACs |
The synthetic accessibility of this modification is demonstrated through optimized routes detailed in patent literature [5], featuring high-yield N-alkylation of 4-bromomethylphthalimide precursors followed by palladium-catalyzed amination. The hydrochloride salt formation via hydrogen chloride gas in anhydrous ethanol yields crystalline product suitable for pharmaceutical development [1] [6].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1